2-(3,4-Dimethoxyphenyl)ethanethioamide
Overview
Description
2-(3,4-Dimethoxyphenyl)ethanethioamide is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure
- A compound similar to 2-(3,4-Dimethoxyphenyl)ethanethioamide was synthesized, and its crystal structure was analyzed. This work is fundamental in understanding the molecular and crystalline properties of such compounds (Prabhuswamy et al., 2016).
Bromination of Aromatic Ethers
- Research on the bromination of aromatic ethers, including derivatives of this compound, was conducted to develop efficient synthesis methods for these compounds (Xu Yong-nan, 2012).
Synthesis of Novel Compounds
- Novel compounds containing the 3,4-dimethoxyphenyl moiety, related to this compound, were synthesized and tested for antioxidant properties. This highlights the potential utility of these compounds in the field of medicinal chemistry (Ünver et al., 2011).
Decarboxylation Studies
- Studies on the decarboxylation of compounds related to this compound provide insights into the chemical behavior and stability of these compounds under various conditions (Bansal et al., 1983).
Photophysical Investigation
- Investigations into the photophysical properties of compounds structurally similar to this compound can offer valuable information for applications in materials science and photonics (Asiri et al., 2017).
Synthesis of Derivatives
- The synthesis of various derivatives of this compound has been explored, expanding the range of potential applications in chemical and pharmaceutical research (Bhaskar et al., 2019).
Nonlinear Optical Properties
- The nonlinear optical properties of compounds similar to this compound were studied, suggesting potential applications in optical technologies (Razvi et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-12-8-4-3-7(6-10(11)14)5-9(8)13-2/h3-5H,6H2,1-2H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVMJMQHGZBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=S)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370522 | |
Record name | 2-(3,4-dimethoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145736-65-8 | |
Record name | 2-(3,4-dimethoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145736-65-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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